molecular formula C25H28N4O7 B13200620 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13200620
M. Wt: 496.5 g/mol
InChI Key: DUJZLFKFYNWCQS-UHFFFAOYSA-N
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Description

The compound 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid features a pyrrolidine core substituted with:

  • A benzyloxycarbonyl (Cbz) group at position 1.
  • A tert-butoxycarbonyl (Boc) group at position 3.
  • A 1,3-oxazol-5-yl moiety at position 2.
  • A 1H-pyrazol-1-ylmethyl substituent at position 4.
  • A carboxylic acid at position 3.

This multifunctional structure suggests applications in medicinal chemistry, particularly as a scaffold for protease inhibitors or bioactive molecules, leveraging its heterocyclic and protecting group diversity. The Cbz and Boc groups are commonly used for amine protection during synthesis, while the oxazole and pyrazole rings may contribute to binding interactions in biological systems .

Properties

Molecular Formula

C25H28N4O7

Molecular Weight

496.5 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C25H28N4O7/c1-24(2,3)36-22(32)25(15-28-11-7-10-27-28)12-18(21(30)31)20(19-13-26-16-35-19)29(25)23(33)34-14-17-8-5-4-6-9-17/h4-11,13,16,18,20H,12,14-15H2,1-3H3,(H,30,31)

InChI Key

DUJZLFKFYNWCQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)CN4C=CC=N4

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidine-3-carboxylic Acid Core

The pyrrolidine ring bearing a carboxylic acid at the 3-position is often synthesized starting from commercially available amino acid derivatives or via cyclization reactions of appropriate amino alcohols.

A representative preparation involves:

  • Starting from (R)- or (S)-configured 2-methylpyrrolidine derivatives.
  • Protecting the nitrogen with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions.
  • Oxidation or functional group transformation to install the carboxylic acid at the 3-position.

For example, 1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-2-carboxylic acid has been characterized with molecular formula C11H19NO4 and molecular weight 229.27 g/mol, serving as a key intermediate in such syntheses.

Installation of the Benzyloxycarbonyl Protecting Group

The benzyloxycarbonyl (Cbz) group is introduced typically via carbamate formation using benzyl chloroformate or benzyl bromide derivatives under basic conditions.

A typical procedure involves:

  • Dissolving the pyrrolidine intermediate in anhydrous dichloromethane.
  • Adding benzyl chloroformate and a base such as N-ethyl-N,N-diisopropylamine (diisopropylethylamine, DIEA).
  • Stirring under inert atmosphere for several hours.
  • Purification by flash chromatography.

This method yields the N-Cbz protected pyrrolidine derivative, such as (R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid, with high stereochemical fidelity.

Coupling with Glycine Benzyl Ester Tosylate

A key step in assembling the target compound is the peptide coupling between the pyrrolidine intermediate and glycine benzyl ester tosylate.

Experimental data indicate:

Yield Reaction Conditions Experimental Details
84% PyBOP (benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate), N-ethyl-N,N-diisopropylamine, dichloromethane, 27 hours, inert atmosphere Compound 9 (1.6 g, 7.0 mmol), glycine benzyl ester tosylate (3.07 g, 9.1 mmol), and PyBOP (3.64 g, 7.0 mmol) dissolved in anhydrous CH2Cl2 (80 mL). DIEA (2.26 g, 17.5 mmol) added, stirred under argon for 27 h. Workup involved washing with aqueous citric acid, NaHCO3, water, and brine, drying over MgSO4, concentration, and flash chromatography (1:1 EtOAc:hexane) to afford 2.13 g (5.9 mmol) of product as a colorless sticky liquid. 1H NMR and HRMS confirmed structure.

Oxidation and Functionalization to Introduce Oxazole and Pyrazole Groups

The 1,3-oxazol-5-yl and (1H-pyrazol-1-yl)methyl substituents are introduced via:

  • Oxidation of suitable precursors using mild oxidants such as sodium hypochlorite and sodium chlorite in buffered aqueous acetonitrile at 40–45 °C.
  • Subsequent heterocyclic ring formation or substitution reactions using pyrazole derivatives under controlled conditions.

For example, oxidation of primary alcohols to carboxylic acids or aldehydes is achieved with catalytic 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and co-oxidants, maintaining pH near 6.6 for optimal selectivity.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrrolidine core synthesis Starting amino acids, Boc/Cbz protection Variable Stereoselective synthesis critical
2 N-Cbz protection Benzyl chloroformate, DIEA, CH2Cl2, inert atmosphere High (>80) Protects amine for further reactions
3 Peptide coupling PyBOP, DIEA, CH2Cl2, 27 h, inert atmosphere 84 Coupling with glycine benzyl ester tosylate
4 Oxidation TEMPO, NaClO, NaClO2, NaH2PO4, H2O/MeCN, 40-45 °C Up to 94 Conversion to acid or aldehyde for heterocycle formation
5 Heterocycle installation Pyrazole and oxazole precursors, suitable coupling agents Variable Final functionalization step

Analytical Data Supporting Preparation

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Protecting Groups

a) Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
  • Core Structure : Pyrrole instead of pyrrolidine.
  • Substituents : Boc-protected amine, indole groups, and ester.
  • High yield (98%) in synthesis via CuCl₂ catalysis .
b) (3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
  • Core Structure : Pyrrolidine with Boc and carboxylic acid.
  • Substituents : Stereochemistry (3R,5R) and methyl group.
  • Key Differences : Lacks oxazole, pyrazole, and Cbz groups. The stereochemistry may enhance target selectivity in chiral environments .
Property Target Compound Compound 10a (3R,5R)-Boc-pyrrolidine
Core Ring Pyrrolidine Pyrrole Pyrrolidine
Protecting Groups Cbz, Boc Boc Boc
Heterocycles Oxazole, Pyrazole Indole None
Carboxylic Acid Yes Ester Yes
Stereochemistry Not specified Not specified 3R,5R

Analogues with Heterocyclic Moieties

a) 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole
  • Core Structure : Pyrazole with dihydro modification.
  • Substituents : Benzodioxole and tert-butyl groups.
  • Key Differences : The absence of pyrrolidine and carboxylic acid limits conformational flexibility compared to the target compound .
b) 5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile
  • Core Structure : Pyrazole with tetrazole-thio and nitrile groups.
  • Substituents : Thioether-linked tetrazole.
  • Key Differences : The tetrazole-thio group enhances metabolic stability, whereas the target’s oxazole may improve π-π stacking .

Biological Activity

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H28N4O6C_{25}H_{28}N_{4}O_{6} and a molecular weight of approximately 512.58 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including oxazoles and pyrazoles, which are known for their pharmacological properties.

Antibacterial Activity

Research indicates that derivatives of the compound exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis leading to cell death, as seen in studies involving nitroimidazole derivatives .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaActivity Level
NitroimidazoleStaphylococcus aureusHigh
Pyrazole DerivativeEscherichia coliModerate
Oxazole DerivativePseudomonas aeruginosaLow

Anticancer Potential

Preliminary studies suggest that the compound may also possess anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. The presence of the pyrazole moiety is particularly noteworthy due to its role in modulating cell signaling pathways associated with cancer progression .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives lead to increased ROS levels, contributing to oxidative stress and subsequent cell death.

Case Study 1: Antibacterial Efficacy

In a study published in 2020, a series of compounds derived from oxazoles were tested against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds in treating resistant bacterial infections .

Case Study 2: Anticancer Activity

A recent investigation explored the effects of pyrazole-containing compounds on human cancer cell lines. The study found that these compounds could significantly reduce cell viability through apoptosis induction, suggesting a promising avenue for anticancer drug development .

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